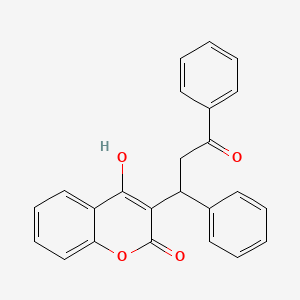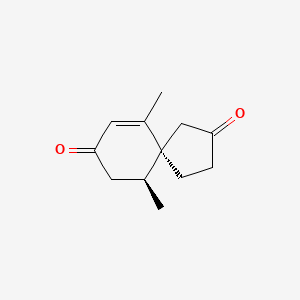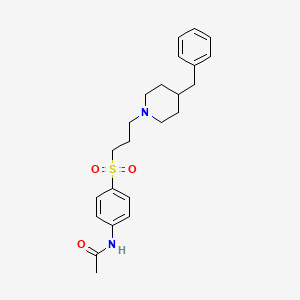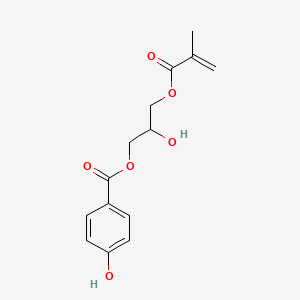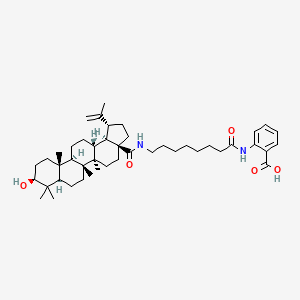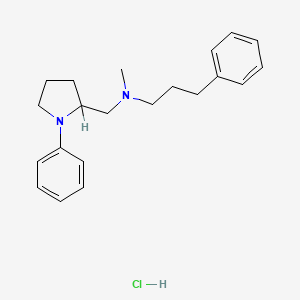
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and a phenylpropyl group. Its properties make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves multiple steps. One common method includes the reaction of N-methylpyrrolidine with phenylpropyl bromide under basic conditions to form the intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a ligand in receptor studies, helping to understand the interactions between receptors and ligands.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals .
作用機序
The mechanism of action of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Phenylpropanoic Acid: Another compound with a phenylpropyl group, used in various industrial applications.
Uniqueness: What sets (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine monohydrochloride apart is its unique combination of a pyrrolidine ring with phenyl and phenylpropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research and industrial applications .
特性
CAS番号 |
142469-69-0 |
|---|---|
分子式 |
C21H29ClN2 |
分子量 |
344.9 g/mol |
IUPAC名 |
N-methyl-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-22(16-8-12-19-10-4-2-5-11-19)18-21-15-9-17-23(21)20-13-6-3-7-14-20;/h2-7,10-11,13-14,21H,8-9,12,15-18H2,1H3;1H |
InChIキー |
CTSTVRFNDQGZQE-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



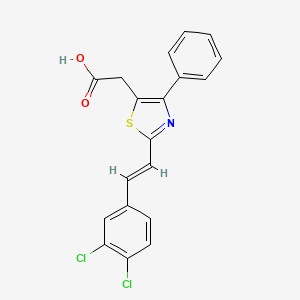


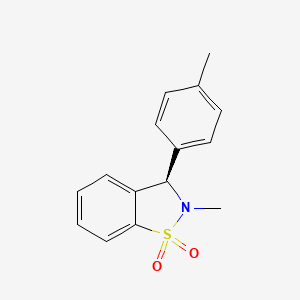
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)

